3-Hydroxytetradecansäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Hydroxytetradecanoic acid, a closely related compound, has been achieved through a five-step reaction from epichlorohydrin, yielding a 52.48% overall yield. Decyl chloride is preferred over 1-bromodecane to produce the Grignard reagent, reducing the production of byproducts like eicosane. The intermediate 1-chloro-2-hydroxytridecane reacts with sodium cyanide, avoiding the generation of virulent hydrocyanic acid (Yang Lirong, 2007). Another approach involves the enantioselective synthesis of (S)-3-hydroxytetradecanoic acid from (S)-epichlorohydrin, yielding a 27% overall yield through regio- and chemoselective epoxide opening under Cu(I) catalysis (K. Matsuyama & M. Ikunaka, 1999).

Wissenschaftliche Forschungsanwendungen

Forschung zum Lipidstoffwechsel

3-Hydroxytetradecansäure kann zur Untersuchung des Lipidstoffwechsels verwendet werden. Es ist eine langkettige Fettsäure, und ihre Konzentration kann Hinweise auf die Regulation des Fettsäurestoffwechsels geben .

Forschung zu Psoriasis und Psoriasis-Arthritis

Bei Patienten mit schwerer Psoriasis-Arthritis (PsA) wurden erhöhte Konzentrationen von this compound beobachtet . Daher kann es als Biomarker bei der Untersuchung dieser Erkrankungen verwendet werden .

Forschung zu Peroxisomalen Störungen

Das Vorhandensein von this compound kann mit Peroxisomalen Störungen in Verbindung gebracht werden . Dies sind eine Gruppe seltener, genetischer Erkrankungen, die in erster Linie das Nervensystem betreffen .

Chemische Synthese

Als chemische Verbindung kann this compound als Baustein bei der Synthese anderer komplexer Moleküle verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Hydroxytetradecanedioic acid has several targets, including Protein TonB , Lymphocyte antigen 96 , and Toll-like receptor 4 in humans, and Ferrichrome-iron receptor in Escherichia coli . These targets play crucial roles in various biological processes, including iron transport and immune response.

Mode of Action

It is known to interact with its targets, potentially influencing their function and triggering downstream effects .

Biochemical Pathways

3-Hydroxytetradecanedioic acid is involved in the Fatty Acid Biosynthesis Metabolic pathway . This pathway is crucial for the production of long-chain fatty acids, which are key components of cell membranes and signaling molecules.

Pharmacokinetics

It is known to be a human metabolite found occasionally in urine , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known to be associated with dysregulation of fatty acid metabolism .

Biochemische Analyse

Biochemical Properties

3-Hydroxytetradecanedioic acid is involved in several biochemical reactions. It interacts with enzymes such as fatty acid oxidases, which catalyze the oxidation of fatty acids. This compound is also known to interact with proteins involved in fatty acid metabolism, such as acyl-CoA dehydrogenases. These interactions are crucial for the breakdown and utilization of fatty acids in the body .

Cellular Effects

3-Hydroxytetradecanedioic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in human L02 liver cells, the intracellular concentration of 3-hydroxytetradecanedioic acid was found to be low, suggesting that this biomarker is released from cells under certain conditions . This release can impact cell function and may be associated with cellular stress or damage.

Molecular Mechanism

The molecular mechanism of 3-Hydroxytetradecanedioic acid involves its binding interactions with biomolecules. It can act as a substrate for enzymes involved in fatty acid oxidation, leading to the production of energy. Additionally, this compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxytetradecanedioic acid can change over time. Studies have shown that this compound is relatively stable, but its concentration can decrease due to degradation processes. Long-term exposure to 3-Hydroxytetradecanedioic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in fatty acid metabolism and oxidative stress .

Dosage Effects in Animal Models

The effects of 3-Hydroxytetradecanedioic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on fatty acid metabolism, while at high doses, it can cause toxic or adverse effects. For example, high levels of 3-Hydroxytetradecanedioic acid have been detected in the urine of patients with 3-hydroxydicarboxylic aciduria, indicating potential toxicity at elevated concentrations .

Metabolic Pathways

3-Hydroxytetradecanedioic acid is involved in metabolic pathways related to fatty acid oxidation. It interacts with enzymes such as acyl-CoA dehydrogenases and fatty acid oxidases, which are essential for the breakdown of fatty acids. This compound can also affect metabolic flux and metabolite levels, influencing overall energy production and utilization .

Transport and Distribution

Within cells and tissues, 3-Hydroxytetradecanedioic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions help regulate its localization and accumulation, ensuring that it reaches the appropriate cellular compartments for its metabolic functions .

Subcellular Localization

3-Hydroxytetradecanedioic acid is localized in various subcellular compartments, including the mitochondria and peroxisomes. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on fatty acid metabolism and energy production .

Eigenschaften

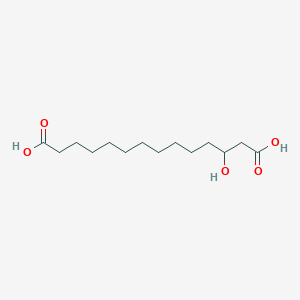

IUPAC Name |

3-hydroxytetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h12,15H,1-11H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDZIURHISELSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610066 | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

73179-89-2 | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73179-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

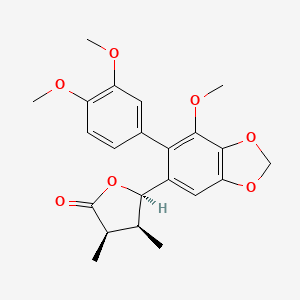

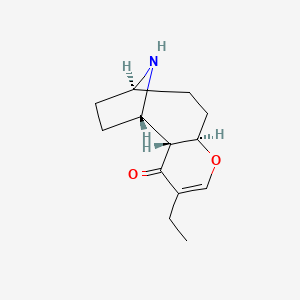

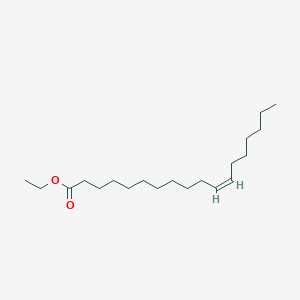

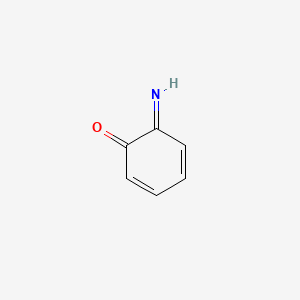

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has 3-Hydroxytetradecanedioic acid been linked to any other health conditions besides childhood asthma?

A2: While the provided research focuses on asthma, another study found alterations in 3-Hydroxytetradecanedioic acid levels in the fecal metabolome of mice with colon cancer treated with Lactiplantibacillus plantarum-12. [] This suggests potential involvement in inflammatory processes and gut microbiome interactions that warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(Cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257427.png)

![[(3R,4R)-2,2-dimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1257429.png)

![1-[1-[(2R)-2-[[(2S)-2,3-Dihydro-1,4-benzodioxin]-2alpha-yl]-2-hydroxyethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1257434.png)

![5-[[(2-hydroxy-3-phenoxycyclopentyl)amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one](/img/structure/B1257437.png)

![(2E,4E)-N-(2'-Hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1257438.png)

![2-(11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)acetohydrazide](/img/structure/B1257444.png)